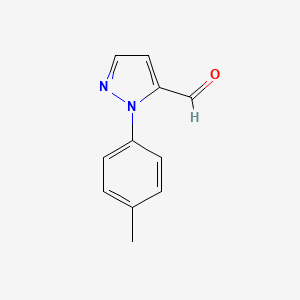

2-(P-Tolyl)pyrazole-3-carbaldehyde

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern heterocyclic chemistry. numberanalytics.comnumberanalytics.com Their significance is rooted in their wide-ranging applications across various scientific disciplines, including medicine, agriculture, and materials science. numberanalytics.comnih.gov The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. frontiersin.orgnih.gov

First synthesized in the late 19th century, the study of pyrazoles has since blossomed, revealing a treasure trove of biological activities. numberanalytics.com Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. numberanalytics.comnih.govorientjchem.org This diverse pharmacological profile has led to the development of numerous pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov The versatility of the pyrazole ring, with its tunable electronic properties and multiple sites for substitution, allows chemists to fine-tune the biological and physical characteristics of the resulting molecules. orientjchem.org

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with methods like the Knorr synthesis (condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound) and 1,3-dipolar cycloadditions being cornerstone reactions. numberanalytics.comacs.org The continuous development of novel and more efficient synthetic routes underscores the enduring importance of this heterocyclic system. nih.gov

The Aldehyde Functionality in Pyrazole Scaffolds as a Synthetic Handle

The introduction of an aldehyde group onto the pyrazole ring, particularly at the 3- or 4-position, dramatically enhances its synthetic utility. umich.eduresearchgate.net The aldehyde functionality is a versatile "synthetic handle," a reactive site that can be readily transformed into a wide variety of other functional groups and molecular architectures. This allows for the construction of complex molecules with tailored properties.

The Vilsmeier-Haack reaction is a common and effective method for introducing an aldehyde group onto a pyrazole ring. researchgate.netsemanticscholar.orgresearchgate.net This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netsemanticscholar.org Other methods, such as the oxidation of corresponding alcohols, are also employed. umich.eduresearchgate.net

Once installed, the pyrazole-carbaldehyde can undergo a plethora of chemical reactions. These include:

Condensation reactions: With active methylene (B1212753) compounds to form chalcones and other α,β-unsaturated systems. umich.edu

Reactions with nucleophiles: Such as amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. umich.edu

Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization. umich.edu

Wittig-type reactions: To introduce carbon-carbon double bonds. umich.edu

This rich reactivity makes pyrazole-carbaldehydes, including 2-(p-tolyl)pyrazole-3-carbaldehyde, invaluable intermediates for the synthesis of diverse heterocyclic systems and biologically active molecules. researchgate.netdntb.gov.ua

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs is primarily focused on leveraging its synthetic versatility to create novel compounds with potential applications in medicinal chemistry and materials science. The "p-tolyl" group, a toluene (B28343) substituent at the para position, can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and biological activity.

Current research trajectories include:

Synthesis of Novel Heterocyclic Systems: Using this compound as a starting material, researchers are constructing more complex, fused heterocyclic systems. This is often achieved through multi-component reactions or sequential transformations that build upon the reactivity of the aldehyde group.

Development of Biologically Active Compounds: A significant area of research is the synthesis and biological evaluation of derivatives of this compound. For instance, the synthesis of pyrazolyl-thiazolidin-4-ones from pyrazole-4-carbaldehydes has been reported. researchgate.net Similarly, the reaction of pyrazole carbothioamides, such as 3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, with various reagents leads to the formation of thiazoles and thiadiazoles with potential antimicrobial activity. nih.gov

Exploration in Materials Science: While less common than in medicinal chemistry, pyrazole derivatives are being investigated for their potential in materials science, for example, as ligands in the formation of luminescent compounds or conducting polymers. numberanalytics.com The specific properties of this compound could be exploited in the design of new functional materials.

The ongoing exploration of the chemistry of this compound and related structures continues to yield novel compounds with interesting and potentially valuable properties, underscoring the enduring importance of this versatile synthetic building block.

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(4-methylphenyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-11(8-14)6-7-12-13/h2-8H,1H3 |

InChI Key |

AWJICDHIZZABNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC=N2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 P Tolyl Pyrazole 3 Carbaldehyde and Congeneric Pyrazole 3 Carbaldehydes

Strategies for the Construction of the Pyrazole (B372694) Nucleus Precursors to 3-Carbaldehyde

The formation of the pyrazole ring is a critical first step, and several classical and modern methods are employed to generate the necessary precursors for subsequent formylation.

Cyclocondensation Reactions of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis, a classic and widely used method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov In the context of synthesizing the precursor for 2-(p-tolyl)pyrazole-3-carbaldehyde, p-tolylhydrazine would be reacted with a suitable 1,3-diketone. The reaction proceeds at room temperature in aprotic polar solvents like N,N-dimethylacetamide (DMAc), which has been shown to afford high regioselectivity. organic-chemistry.org The use of fluorinated alcohols as solvents has also been reported to dramatically increase regioselectivity in pyrazole formation. acs.org

A significant challenge in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines is the potential formation of two regioisomeric pyrazoles. However, studies have shown that the choice of solvent and the addition of acid catalysts can significantly influence the regiochemical outcome. organic-chemistry.org For instance, the condensation of arylhydrazines with 1,3-diketones in N,N-dimethylacetamide (DMAc) at room temperature produces 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields. organic-chemistry.org

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| Arylhydrazine, 1,3-Diketone | DMAc | Room Temp | 1-Aryl-3,4,5-substituted pyrazole | 59-98% | organic-chemistry.org |

| Methylhydrazine, 1,3-Diketone | Ethanol | Reflux | Mixture of regioisomers | - | acs.org |

| Methylhydrazine, 1,3-Diketone | TFE/HFIP | Reflux | Major regioisomer favored | - | acs.org |

Reactions Involving Hydrazones Derived from Methyl Ketones

An effective route to pyrazole-3-carbaldehydes involves the cyclization of hydrazones derived from methyl ketones. This approach is particularly relevant as it often directly incorporates the Vilsmeier-Haack reaction for both cyclization and formylation in a single step. The general strategy involves the initial condensation of a methyl ketone (e.g., acetophenone (B1666503) derivatives) with a hydrazine (B178648) (e.g., p-tolylhydrazine) to form the corresponding hydrazone. igmpublication.orgresearchgate.net

This hydrazone intermediate is then subjected to the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). igmpublication.orgresearchgate.net This one-pot reaction leads to the formation of the pyrazole ring and the introduction of a formyl group, usually at the C4 position of the newly formed pyrazole ring. igmpublication.orgresearchgate.net However, variations of this reaction can lead to formylation at the C3 position, depending on the substituents and reaction conditions. This method has been successfully used to synthesize a variety of 1,3-disubstituted pyrazole-4-carbaldehydes. researchgate.net

Multicomponent Reaction Approaches to Pyrazole Scaffolds

Multicomponent reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex molecules like pyrazoles in a single step, adhering to the principles of green chemistry. mdpi.comnih.gov These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and operational simplicity. beilstein-journals.orgnih.gov

Several MCR strategies are applicable for constructing pyrazole precursors:

Three-component synthesis: Aldehydes, β-ketoesters, and hydrazines can be reacted together, often with a catalyst, to produce highly substituted pyrazoles. beilstein-journals.org

Four-component synthesis: The reaction of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) is a common route to fused pyrazole systems such as pyrano[2,3-c]pyrazoles. nih.gov

Tandem Reactions: A one-pot procedure involving the coupling of acid chlorides with terminal alkynes to form α,β-unsaturated ynones, which then undergo in situ cyclocondensation with hydrazines, yields polysubstituted pyrazoles. electronicsandbooks.com

These MCR approaches provide access to a diverse range of pyrazole cores that can be subsequently functionalized, for example, through formylation, to yield the desired carbaldehyde derivatives. beilstein-journals.orgmdpi.com

Formylation Strategies for Introducing the Carbaldehyde Group at Position 3

Once the pyrazole nucleus is formed, the next crucial step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is the preeminent method for this transformation in pyrazole systems.

Vilsmeier-Haack Reaction in Pyrazole-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile method for formylating electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comresearchgate.netresearchgate.net The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

This reaction is widely used to synthesize pyrazole-4-carbaldehydes from N-substituted pyrazoles or from hydrazones of methyl ketones. igmpublication.orgresearchgate.netarkat-usa.org For pyrazoles, electrophilic substitution preferentially occurs at the C4 position due to the electronic nature of the ring. pharmaguideline.comresearchgate.net However, if the C4 position is blocked, formylation can be directed to other positions. The synthesis of this compound would require a precursor where the C4 position is either blocked or the reaction conditions are tailored to favor C3 formylation.

The reaction conditions for the Vilsmeier-Haack formylation can be optimized. For example, the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole was successfully achieved by treatment with an excess of DMF and POCl₃ at 120°C. arkat-usa.org The reaction of hydrazones with the Vilsmeier reagent often involves heating the mixture for several hours to drive the cyclization and formylation to completion. igmpublication.orgnih.gov

| Substrate | Reagents | Conditions | Product | Reference |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 120°C | 5-Chloro-1H-pyrazole-4-carbaldehydes | arkat-usa.org |

| Acetophenone hydrazones | DMF, POCl₃ | Reflux, 5-10 hours | Pyrazole-4-carbaldehydes | igmpublication.orgnih.gov |

| 1-Phenyl-1H-pyrazol-3-ol derivatives | DMF, POCl₃ | -10°C to 70°C | Pyrazole-4-carbaldehydes | mdpi.com |

Mechanistic Considerations of the Vilsmeier-Haack Reaction in Pyrazole Systems

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.orgyoutube.com

The pyrazole ring, being an electron-rich heterocycle, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. youtube.com This electrophilic aromatic substitution typically occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring. pharmaguideline.comresearchgate.net The attack results in the formation of a cationic intermediate, a sigma complex, which then rearomatizes by losing a proton. wikipedia.org

The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final pyrazole-carbaldehyde. wikipedia.orgyoutube.com In cases where a hydrazone is the starting material, the reaction involves an initial formylation, followed by cyclization to form the pyrazole ring, and then a second formylation. sciforum.net The regioselectivity of the formylation is a key consideration, with the electronic properties of the substituents on the pyrazole ring influencing the site of electrophilic attack.

Alternative Formylation Methodologies

The Vilsmeier-Haack reaction, which traditionally uses a reagent formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is the most common method for synthesizing pyrazole-4-carbaldehydes from corresponding hydrazones. ijpcbs.comigmpublication.orgresearchgate.net However, variations and alternative approaches have been developed to overcome some of the limitations of the classical method, such as the use of toxic reagents and achieving different regioselectivities.

One alternative involves modifying the Vilsmeier-Haack reagent itself. For instance, an efficient microwave-assisted synthesis of pyrazole-4-carbaldehydes has been developed using a Vilsmeier-Haack reagent derived from phthaloyl dichloride and DMF. bohrium.com This approach offers the advantage of avoiding the use of the more toxic and corrosive phosphorus oxychloride. bohrium.com

Beyond the Vilsmeier-Haack reaction, other formylation methods include the oxidation of corresponding methyl or hydroxymethyl pyrazoles. The oxidation of 2-(p-tolyl)pyrazole-3-methanol would yield this compound. While not a direct formylation of the pyrazole ring, it represents a key alternative synthetic pathway to the aldehyde functionality. umich.edu Another miscellaneous method involves the reaction of ethyl 2-(arylhydrazono)propanoates with a Vilsmeier-Haack reagent to produce ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, which are precursors to the carbaldehyde. researchgate.net

A comparative overview of different formylation approaches highlights the versatility available to synthetic chemists.

| Method | Reagents | Key Features | Typical Product | Reference |

| Classical Vilsmeier-Haack | Hydrazone, POCl₃, DMF | Well-established, formylation and cyclization in one step. | Pyrazole-4-carbaldehyde | igmpublication.orgresearchgate.net |

| Microwave-Assisted Vilsmeier-Haack | Hydrazone, Phthaloyl dichloride, DMF | Avoids toxic POCl₃, rapid reaction times. | Pyrazole-4-carbaldehyde | bohrium.com |

| Oxidation of Alcohols | Pyrazole-methanol, Oxidizing agent | Alternative pathway to aldehyde functionality. | Pyrazole-carbaldehyde | umich.edu |

| Formylation of Pyrazole Carboxylates | Ethyl 2-(arylhydrazono)propanoate, Vilsmeier Reagent | Provides formylated pyrazole carboxylate intermediate. | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | researchgate.net |

Regioselectivity Control in Pyrazole-Carbaldehyde Formation

Controlling the position of substitution (regioselectivity) is a paramount challenge in pyrazole chemistry. The pyrazole ring has multiple carbon atoms (C-3, C-4, and C-5) that can potentially undergo electrophilic substitution, such as formylation. The substitution pattern is heavily influenced by the nature of the substituents already on the ring and the reaction conditions. rsc.org

In N-substituted pyrazoles, the C-4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack. rsc.org This is why the Vilsmeier-Haack formylation of many N-arylhydrazones or N-arylpyrazoles predominantly yields pyrazole-4-carbaldehydes. ccspublishing.org.cnresearchgate.net

However, achieving formylation at the C-3 or C-5 position, as required for this compound, necessitates different strategies. The synthesis often relies on constructing the pyrazole ring with the desired substitution pattern already in place, rather than direct formylation of the pre-formed 2-(p-tolyl)pyrazole. This is typically achieved through the condensation of a hydrazine (e.g., p-tolylhydrazine) with a 1,3-dicarbonyl compound or its equivalent, where one of the carbonyl groups is masked or is a precursor to the aldehyde. youtube.com

Recent research has shown that solvent choice can dramatically influence regioselectivity. For example, in the synthesis of N-methylpyrazoles from the reaction of a 1,3-diketone with methylhydrazine, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents significantly increases the regioselectivity of the pyrazole ring formation compared to traditional solvents like ethanol. acs.org This principle can be extended to the synthesis of N-aryl pyrazoles, providing a route to a specific regioisomer that can then be further functionalized.

A novel, base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones has been developed for the highly regioselective synthesis of polysubstituted pyrazoles under mild conditions. nih.gov Such methods, which build the ring with defined substituent placement, are crucial for accessing specific isomers like pyrazole-3-carbaldehydes.

| Factor | Influence on Regioselectivity | Example | Reference |

| Electronic Effects | The N-aryl substituent directs electrophilic attack, typically to the C-4 position. | Vilsmeier-Haack formylation of N-arylpyrazoles yields 4-formyl products. | rsc.org |

| Reaction Pathway | Building the ring from precursors allows for pre-defined substituent placement. | Condensation of p-tolylhydrazine with a functionalized 1,3-dicarbonyl compound. | youtube.com |

| Solvent | Fluorinated alcohols can enhance the formation of a specific pyrazole regioisomer. | Use of TFE or HFIP in pyrazole formation from 1,3-diketones. | acs.org |

| Novel Cycloadditions | Modern cycloaddition reactions can provide excellent regiocontrol. | Base-mediated [3+2] cycloaddition of alkynyl-dithianes and sydnones. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of pyrazoles. jetir.org These approaches often involve the use of alternative energy sources, eco-friendly solvents, and catalytic reagents. jetir.orgirb.hr

Microwave-assisted synthesis has emerged as a powerful tool in this domain. eresearchco.com Microwave irradiation can dramatically reduce reaction times, improve yields, and enable reactions to proceed under solvent-free conditions. dergipark.org.trscispace.comresearchgate.net Several protocols for the microwave-assisted synthesis of pyrazole derivatives have been reported, including the Vilsmeier-Haack reaction to produce pyrazole-carbaldehydes and the cyclization of chalcones with hydrazines. bohrium.comnih.govnih.gov In one study, a microwave-assisted, four-component reaction to synthesize pyrano[2,3-c]pyrazoles was significantly more efficient (5-6 minutes) than the conventional heating method (2-2.5 hours). nih.gov

The use of environmentally benign solvents is another cornerstone of green pyrazole synthesis. Researchers have explored using water, ethanol, or ionic liquids as reaction media to replace hazardous organic solvents. irb.hrnih.gov A combination of microwave irradiation and an eco-friendly water-ethanol solvent system has been successfully used for the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

| Green Approach | Description | Advantages | Reference |

| Microwave Irradiation | Using microwave energy to heat reactions. | Reduced reaction times, increased yields, potential for solvent-free conditions. | eresearchco.comdergipark.org.trresearchgate.net |

| Eco-friendly Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact. | irb.hrnih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced waste from intermediate purification. | scispace.com |

| Green Catalysts | Employing non-toxic, reusable catalysts like ammonium (B1175870) chloride or ferrite-anchored reagents. | Minimized waste, lower environmental burden. | jetir.orgeresearchco.com |

Chemical Reactivity and Transformational Pathways of 2 P Tolyl Pyrazole 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety (C3-CHO)

The aldehyde group is the most reactive site for many transformations due to the electrophilic nature of its carbonyl carbon. This functionality serves as a versatile handle for constructing more complex molecular architectures. umich.edu

Condensation Reactions with Nucleophiles (e.g., Hydrazones, Amines)

The carbaldehyde group readily undergoes condensation reactions with various nitrogen-based nucleophiles. These reactions typically involve the formation of a C=N double bond through the elimination of a water molecule. For instance, it reacts with primary amines to form Schiff bases (imines) and with substituted hydrazines to yield hydrazones. umich.eduresearchgate.net Similarly, reactions with hydroxylamine and semicarbazide produce the corresponding oximes and semicarbazones. umich.edu

These condensation reactions are fundamental in the derivatization of pyrazole-3-carbaldehydes, often serving as a key step in the synthesis of compounds with significant biological activity. umich.eduekb.eg The aldehyde can also react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), in Knoevenagel-type condensations, typically catalyzed by a weak base. ekb.eg

| Nucleophile | Product Class | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Py-CH=N-R |

| Hydrazine (B178648) (H₂N-NHR) | Hydrazone | Py-CH=N-NHR |

| Hydroxylamine (H₂N-OH) | Oxime | Py-CH=N-OH |

| Semicarbazide (H₂N-NH-CO-NH₂) | Semicarbazone | Py-CH=N-NH-CO-NH₂ |

| Active Methylene Compound (Z-CH₂-Z') | Knoevenagel Adduct | Py-CH=C(Z)(Z') |

Nucleophilic Additions and Subsequent Transformations

Beyond condensation, the electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a range of carbon-based nucleophiles. For example, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup. These reactions provide an effective method for carbon-carbon bond formation at the C3-position of the pyrazole (B372694) ring. Subsequent oxidation of the resulting secondary alcohol can yield the corresponding ketone, further expanding the synthetic utility.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding 2-(p-tolyl)pyrazole-3-carboxylic acid. umich.edu This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like pyridinium chlorochromate (PCC) under specific conditions. The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, or acid chlorides. researchgate.net

Reduction: The aldehyde group can be easily reduced to a primary alcohol, (2-(p-tolyl)-1H-pyrazol-3-yl)methanol. umich.edu This is commonly accomplished using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl-pyrazole is a useful building block for further functionalization. umich.eduresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The aromatic pyrazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The pyrazole ring is considered a π-excessive system, making it generally reactive towards electrophiles. chim.it

Electrophilic Substitution: In pyrazole systems, electrophilic aromatic substitution (EAS) occurs preferentially at the C4 position. rrbdavc.orgpharmaguideline.comscribd.com The nitrogen atoms exert a deactivating effect on the adjacent C3 and C5 positions, while the C4 position remains comparatively electron-rich. imperial.ac.uk The presence of the deactivating carbaldehyde group at C3 further reinforces this selectivity. Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation are therefore expected to yield the corresponding 4-substituted derivatives. scribd.comnih.gov

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-2-(p-tolyl)pyrazole-3-carbaldehyde |

| Halogenation | Br₂ / FeBr₃ or NBS | Br⁺ | 4-Bromo-2-(p-tolyl)pyrazole-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(p-Tolyl)-3-formyl-1H-pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Not applicable (C3-formyl group already present) |

Nucleophilic Substitution: The pyrazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. chim.it However, the strong electron-withdrawing effect of the carbaldehyde group at C3 significantly reduces the electron density at the C5 position, making it potentially susceptible to nucleophilic attack. chim.itmdpi.com While less common than electrophilic substitution, reactions with potent nucleophiles could theoretically lead to substitution at the C5 position.

Reactivity of the p-Tolyl Substituent

The p-tolyl group is a substituted benzene ring and can undergo its own set of reactions, primarily electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the p-Tolyl Ring

The reactivity of the p-tolyl ring is governed by its two substituents: the methyl group and the pyrazole ring attached at the N2 position. The methyl group is an activating, ortho-, para-directing group. pressbooks.pub The pyrazole ring, connected via a nitrogen atom, generally acts as a deactivating group. The directing influence of the activating methyl group dominates. Since the para-position relative to the methyl group is occupied by the pyrazole substituent, incoming electrophiles are directed to the two equivalent ortho-positions (C3' and C5' of the tolyl ring). pressbooks.pub Therefore, reactions like nitration or halogenation would be expected to occur on the tolyl ring, ortho to the methyl group.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(3-Nitro-4-methylphenyl)pyrazole-3-carbaldehyde |

| Bromination | Br₂ / FeBr₃ | 2-(3-Bromo-4-methylphenyl)pyrazole-3-carbaldehyde |

Cyclization Reactions for Fused Heterocyclic Systems

The aldehyde functionality at the C3-position of the pyrazole ring is strategically positioned to react with a variety of binucleophilic reagents, leading to the annulation of a second heterocyclic ring onto the pyrazole core. These reactions typically proceed through an initial intermolecular condensation, followed by an intramolecular cyclization and dehydration or elimination step, yielding stable, aromatic fused systems.

Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine skeleton from a pyrazole-3-carbaldehyde precursor is typically achieved through condensation with a compound containing an active methylene group flanked by electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate (B8463686). This sequence is a variant of the Friedländer annulation.

The reaction is expected to proceed via an initial Knoevenagel condensation between the aldehyde group of 2-(p-tolyl)pyrazole-3-carbaldehyde and the active methylene compound, catalyzed by a base like piperidine or an alkali hydroxide. This step forms a pyrazolyl-substituted ethene intermediate. Subsequent intramolecular cyclization, involving the attack of a nucleophile (often an amino group introduced or present in the reaction partner) onto the cyano group, followed by tautomerization, leads to the formation of the fused pyridine ring. While many syntheses of pyrazolo[3,4-b]pyridines start from 5-aminopyrazoles, the aldehyde can be utilized to build the pyridine ring with appropriate reaction partners. researchgate.net

Table 1: Prototypical Reaction for the Synthesis of 2-(p-Tolyl)-2H-pyrazolo[3,4-b]pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Malononitrile | Piperidine, Ethanol, Reflux | 5-Amino-3-cyano-2-(p-tolyl)-2H-pyrazolo[3,4-b]pyridine (Expected) |

| This compound | Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol, Reflux | 3-Cyano-5-hydroxy-2-(p-tolyl)-2H-pyrazolo[3,4-b]pyridine (Expected) |

| This compound | Acetylacetone | Tin(IV) chloride, Toluene (B28343), Reflux | 5-Acetyl-6-methyl-2-(p-tolyl)-2H-pyrazolo[3,4-b]pyridine (Expected, based on analogous reactions researchgate.net) |

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and, as such, are of significant interest in medicinal chemistry. nih.gov The synthesis of this fused system from this compound would involve its reaction with a reagent capable of providing the requisite N-C-N fragment to form the pyrimidine ring. Suitable reagents for this transformation include urea, thiourea, and guanidine.

The reaction mechanism involves the condensation of the aldehyde with the binucleophilic reagent. For instance, reaction with guanidine would lead to the formation of a diaminopyrazolo[3,4-d]pyrimidine. The aldehyde carbon becomes C4 of the resulting pyrimidine ring. This synthetic route is a standard and efficient method for constructing the pyrazolo[3,4-d]pyrimidine core from pyrazole precursors bearing a suitable carbonyl or equivalent functional group. researchgate.net Although many routes start from 5-aminopyrazole derivatives, the aldehyde provides a direct pathway to certain substitution patterns on the fused ring. rsc.org

Table 2: Prototypical Reaction for the Synthesis of 2-(p-Tolyl)-2H-pyrazolo[3,4-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Guanidine Hydrochloride | Sodium Ethoxide, Ethanol, Reflux | 4-Amino-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyrimidine (Expected) |

| This compound | Urea | Acid catalyst, High Temperature | 2-(p-Tolyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Expected) |

| This compound | Thiourea | Base catalyst, Reflux | 4-Thioxo-4,5-dihydro-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyrimidine (Expected) |

Advanced Spectroscopic and Structural Characterization of 2 P Tolyl Pyrazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data for the structural confirmation of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the p-tolyl group typically appear as two doublets in the downfield region of the spectrum, a characteristic AA'BB' pattern. The protons of the pyrazole (B372694) ring exhibit their own specific chemical shifts. The aldehydic proton is highly deshielded and appears as a singlet at a significantly downfield chemical shift, often around 9.5-10.0 ppm. The methyl protons of the tolyl group give rise to a sharp singlet in the upfield region, typically around 2.4 ppm.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | ~9.5-10.0 | Singlet |

| Aromatic H (p-tolyl) | ~7.2-7.8 | Doublet |

| Pyrazole H | Varies | Singlet/Doublet |

| Methyl H (tolyl) | ~2.4 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield, typically in the range of 180-190 ppm. The carbon atoms of the p-tolyl and pyrazole rings resonate in the aromatic region of the spectrum (approximately 110-150 ppm). The methyl carbon of the tolyl group gives a characteristic signal in the upfield region, usually around 20-25 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | ~180-190 |

| Aromatic/Pyrazole C | ~110-150 |

| Methyl C (CH₃) | ~20-25 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears as a strong, sharp peak in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include the C-H stretching vibrations of the aromatic and methyl groups, and the C=N and C=C stretching vibrations of the pyrazole and tolyl rings, which are observed in the fingerprint region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aldehyde C=O Stretch | 1680-1700 (strong, sharp) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch (methyl) | ~2850-2960 |

| C=N and C=C Stretch (ring) | ~1400-1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass-to-charge ratio. semanticscholar.org The fragmentation pattern observed in the mass spectrum can further confirm the structure, with common losses including the aldehyde group (CHO), the tolyl group, and fragments from the pyrazole ring, such as HCN or N₂. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the pyrazole ring, the aldehyde group, and the p-tolyl group gives rise to strong π → π* absorptions in the UV region. A weaker n → π* transition associated with the non-bonding electrons of the oxygen atom in the carbonyl group may also be observed. The position and intensity of these absorption maxima are influenced by the solvent polarity. physchemres.org Studies on similar pyrazole derivatives have shown absorption maxima in the range of 200-250 nm. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Related Pyrazole Carbaldehydes

Computational Chemistry and Theoretical Investigations of 2 P Tolyl Pyrazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazole (B372694) derivatives to understand their fundamental properties. jcsp.org.pknih.gov

The initial step in most DFT studies is the geometry optimization of the molecule, which seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a local minimum on the potential energy surface. nih.gov For pyrazole derivatives, this process involves calculating bond lengths, bond angles, and dihedral angles. For instance, in a related compound, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the dihedral angles between the central pyrazole ring and the attached phenyl and toluene (B28343) rings were found to be 39.74° and 60.35°, respectively. najah.edu The planarity of the molecule is a key determinant of its electronic properties; studies on other pyrazole derivatives have confirmed that the pyrazole ring itself can be slightly non-planar. nih.gov Theoretical structure parameters obtained from DFT calculations are often in good agreement with experimental data from X-ray diffraction. researchgate.net

Table 1: Representative Bond Parameters of a Substituted Pyrazole Ring

| Parameter | Description | Typical Finding |

|---|---|---|

| Bond Lengths (Å) | The distances between bonded atoms within the pyrazole and substituent groups. | Calculated values are generally consistent with experimental X-ray data. researchgate.net |

| Bond Angles (°) | The angles formed by three consecutive bonded atoms. | Reflects the hybridization and steric environment of the atoms. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for understanding molecular conformation. | Determines the relative orientation of the tolyl and pyrazole rings. najah.edu |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. jcsp.org.pknih.gov In a study of a related pyrazole derivative, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be localized on the pyrazole ring, indicating this region is prone to electrophilic attack, while the LUMO was centered on the other substituents. nih.gov For another pyrazole derivative containing a p-tolyl group, the HOMO-LUMO energy gap was calculated to be -2.042 eV. researchgate.net The analysis of FMOs is essential for predicting which parts of a molecule are involved in chemical reactions. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative researchgate.net

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.653 | Region of electron-donating capability. |

| LUMO | -3.611 | Region of electron-accepting capability. |

| Energy Gap (ΔE) | -2.042 | Indicator of chemical reactivity and stability. researchgate.net |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. asrjetsjournal.org The MESP map visualizes the charge distribution on the molecular surface, using a color scale to indicate different potential values. nih.gov

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms. nih.gov

Green regions represent neutral potential.

For pyrazole carbaldehyde derivatives, MESP analysis helps to identify the electron-rich nitrogen atoms of the pyrazole ring and the electron-deficient region around the aldehyde group, providing clear insights into the molecule's reactivity. asrjetsjournal.org

Global Descriptors:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). researchgate.net

Studies on pyrazole carbaldehydes have successfully used these descriptors to quantify their reactivity profiles. asrjetsjournal.org

Local Descriptors:

Fukui Functions: These descriptors identify the most reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. This helps to predict regioselectivity in chemical reactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors for a Pyrazole Carbaldehyde Derivative asrjetsjournal.org

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.13 |

| Electron Affinity (A) | 3.06 |

| Hardness (η) | 1.53 |

| Electrophilicity Index (ω) | 9.19 |

Molecular Docking Studies of Related Pyrazole Carbaldehydes as Ligands/Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential inhibitors. nih.gov While specific docking studies on 2-(p-tolyl)pyrazole-3-carbaldehyde are not widely reported, numerous studies on related pyrazole carbaldehydes demonstrate their potential as inhibitors for various biological targets.

Anti-inflammatory Agents: A series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme to understand their anti-inflammatory activity. researchgate.net

Antidepressant Activity: Novel pyrazole carbaldehydes have been docked at the active site of the human serotonin (B10506) transporter protein, with some compounds showing potential as selective serotonin reuptake inhibitors (SSRIs). orientjchem.org

Anticancer Agents: Pyrazole derivatives have been docked against protein kinases like VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.gov The docking results help to rationalize the design of new pyrazole-based cancer inhibitors. nih.gov In other studies, pyrazole-carboxamides were docked into the colchicine-binding site of tubulin, revealing potential anticancer mechanisms. researchgate.net

These studies typically reveal key interactions, such as hydrogen bonds and pi-alkyl interactions, between the pyrazole carbaldehyde ligand and amino acid residues in the protein's active site, which stabilize the complex. researchgate.netorientjchem.org

Molecular Dynamics (MD) Simulations of Related Pyrazoles

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including the stability of ligand-protein complexes predicted by docking. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time, offering insights into conformational changes and the stability of interactions. nih.govtandfonline.com

For pyrazole derivatives, MD simulations have been used to:

Assess Binding Stability: Researchers perform MD simulations (e.g., for 50 or 100 nanoseconds) on docked pyrazole-protein complexes to see if the ligand remains stably bound in the active site. nih.govacs.org The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored; a stable RMSD plot indicates that the complex has reached equilibrium and is stable. mdpi.comacs.org

Explore Binding Modes: MD simulations can refine the binding poses obtained from docking and explore the most likely binding modes of pyrazole derivatives with their target proteins, such as Heat Shock Protein 90α (Hsp90α). nih.govtandfonline.com

Analyze Interaction Stability: The simulations confirm whether the key interactions (like hydrogen bonds) observed in docking are maintained over time, signifying their importance for the ligand's inhibitory activity. mdpi.com

These simulations have been crucial in validating the potential of various pyrazole compounds as inhibitors for targets in cancer and other diseases. nih.govnih.govnih.gov

Advanced Applications in Organic Synthesis and Ligand Design

Role as Versatile Synthons for Diversified Pyrazole (B372694) Derivatives

The aldehyde functionality of 2-(p-tolyl)pyrazole-3-carbaldehyde serves as a reactive handle for a multitude of chemical transformations, enabling its use as a synthon for a wide array of more complex pyrazole derivatives. researchgate.net The electron-withdrawing nature of the pyrazole ring enhances the reactivity of the aldehyde group, making it susceptible to nucleophilic attack and condensation reactions.

Researchers have exploited this reactivity in various synthetic strategies. For instance, condensation reactions with compounds containing active methylene (B1212753) groups are a common and effective method to extend the molecular framework. This includes the Knoevenagel condensation, where the pyrazole carbaldehyde reacts with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated systems. semanticscholar.org Similarly, the Wittig reaction provides a pathway to introduce alkenyl substituents by reacting the aldehyde with phosphorus ylides. semanticscholar.org These reactions are fundamental in constructing larger molecules that often exhibit significant biological activities. researchgate.netnih.gov The resulting derivatives, such as pyrazole-tethered chalcones and acrylonitriles, are themselves valuable intermediates for further synthetic elaborations. semanticscholar.org

The table below summarizes key transformations where pyrazole carbaldehydes act as synthons.

| Starting Material | Reagent | Reaction Type | Resulting Derivative Class |

| This compound | Acetophenones | Claisen-Schmidt Condensation | Pyrazolyl Chalcones |

| This compound | Substituted Acetonitriles | Knoevenagel Condensation | Pyrazolyl Acrylonitriles |

| This compound | Phosphorus Ylides | Wittig Reaction | Alkenyl Pyrazoles |

| This compound | Amines (e.g., anilines) | Reductive Amination | N-Substituted Pyrazolyl-methylamines |

| This compound | 2-Thiohydantoin | Knoevenagel Condensation | Pyrazolylmethylene-2-thioxoimidazolidin-4-ones nih.gov |

Precursors for Heteroannulated Pyrazole Systems

Beyond simple derivatization, this compound and its immediate derivatives are crucial precursors for constructing heteroannulated pyrazoles—bicyclic or polycyclic systems where the pyrazole ring is fused to another heterocyclic ring. These fused systems are of great interest in medicinal chemistry due to their rigid structures and diverse pharmacological profiles. nih.govnih.gov

A common strategy involves a multi-step, one-pot reaction sequence. First, the pyrazole carbaldehyde is converted into an intermediate, such as a pyrazolyl chalcone (B49325), via a condensation reaction. semanticscholar.org This intermediate then undergoes a cyclization reaction with a suitable binucleophile to form the fused ring system. For example, the reaction of a pyrazolyl chalcone with reagents like cyclohexanone (B45756) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives through a Michael addition followed by cyclization and aromatization. semanticscholar.org Another prominent example is the synthesis of thieno[2,3-c]pyrazoles, achieved by reacting a chloro-substituted pyrazole carbaldehyde with methyl thioglycolate. semanticscholar.org These synthetic routes demonstrate the aldehyde's role as a linchpin in assembling complex heterocyclic frameworks.

The following table illustrates the role of pyrazole carbaldehydes as precursors to various fused heterocyclic systems.

| Pyrazole Precursor | Cyclizing Reagent | Resulting Heteroannulated System |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole semanticscholar.org |

| 1-Aryl-3-(pyrazol-4-yl)prop-2-en-1-one | Cyclohexanone | Pyrazolo[3,4-b]pyridine semanticscholar.org |

| 1-Aryl-3-(pyrazol-4-yl)prop-2-en-1-one | 1,3-Diphenyl-2-pyrazolin-5-one | Pyrazolo[3,4-b]pyridine semanticscholar.org |

| 3-(2-Aminophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate | Sodium Hydride (NaH) | Benzo[b]pyrazolo[3,4-d]azocine semanticscholar.org |

Applications in Ligand Design for Coordination Chemistry

The structure of this compound is ideally suited for the development of chelating ligands for coordination chemistry. The pyrazole core itself is a well-established coordinating moiety, and the addition of the carbaldehyde group provides a site for facile modification into other donor groups, most commonly through the formation of Schiff bases. niscair.res.in

The primary method for converting this compound into a ligand involves its condensation with a primary amine (R-NH₂) to form a Schiff base, also known as an imine. This reaction creates a new C=N bond and incorporates the nitrogen atom of the former amine into the ligand's donor set.

The resulting Schiff base ligand, which now contains the pyrazole ring and the imine group, can be readily complexed with various transition metal ions. niscair.res.in The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt, such as acetates or chlorides of copper(II), nickel(II), or cobalt(II), in an alcoholic medium. niscair.res.in The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure of the complex. nih.gov This approach has led to the successful synthesis of a wide range of mononuclear and polynuclear metal complexes. nih.govbath.ac.uk

Schiff base ligands derived from pyrazole carbaldehydes are effective chelating agents, capable of binding to a metal ion through multiple donor atoms to form a stable ring structure. The most common coordination mode for ligands derived from this compound is bidentate, involving two nitrogen atoms.

The specific donor atoms involved in chelation are:

The N2 nitrogen atom of the pyrazole ring.

The nitrogen atom of the imine (Schiff base) linkage.

This N,N-bidentate coordination forms a stable five-membered chelate ring with the metal center, a favored conformation in coordination chemistry. The p-tolyl group at the N2 position of the pyrazole ring can sterically and electronically influence the properties of the resulting metal complex, such as its geometry, stability, and reactivity. researchgate.net If the primary amine used to synthesize the Schiff base contains additional donor atoms (e.g., a hydroxyl group on an aminophenol), the resulting ligand can exhibit higher denticity, acting as a tridentate or tetradentate ligand, leading to even more stable and structurally diverse metal complexes.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole-3-carbaldehydes is a cornerstone of research in this area, with historical methods like the Vilsmeier-Haack reaction of hydrazones and the oxidation of corresponding alcohols being well-established. researchgate.net The Vilsmeier-Haack reaction, for instance, has been successfully employed in the synthesis of various pyrazole-4-carbaldehydes. researchgate.netnih.govsemanticscholar.org One common approach involves the condensation of substituted acetophenones with hydrazides to form hydrazones, which are then cyclized using the Vilsmeier-Haack reagent. semanticscholar.org This method has proven effective for producing a range of 1,3-diaryl-1H-pyrazole-4-carbaldehydes. nih.gov

However, the future of synthesizing 2-(p-Tolyl)pyrazole-3-carbaldehyde and related compounds lies in the development of more sustainable and efficient "green" methodologies. Modern synthetic chemistry is increasingly focused on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. mdpi.com

Emerging research highlights the use of multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules in a single step, often with high atom economy. mdpi.com For instance, nano-ZnO catalysts have been shown to be highly efficient for the synthesis of 1,3,5-substituted pyrazole (B372694) derivatives through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving impressive yields and short reaction times. mdpi.com Another innovative approach involves the use of a bifunctional pyrrolidine-acetic acid catalyst for the one-pot, three-component, solvent-free synthesis of fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com

Furthermore, the exploration of novel catalytic systems is a key area of development. Silver-catalyzed reactions have demonstrated high regioselectivity and efficiency in the synthesis of 3-CF3-pyrazoles from trifluoromethylated ynones and aryl hydrazines. mdpi.com These advancements pave the way for more sustainable and economically viable routes to this compound, reducing the reliance on harsh reagents and complex purification procedures.

Exploration of Catalytic Applications

The inherent structural features of pyrazole derivatives, including this compound, make them promising candidates for a variety of catalytic applications. The nitrogen atoms within the pyrazole ring can act as coordination sites for metal ions, forming stable complexes with catalytic activity. bohrium.com

A significant area of exploration is the use of pyrazole-based ligands in oxidation catalysis. Copper(II) complexes of pyrazole-derived ligands have shown notable catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.comresearchgate.netmdpi.com The efficiency of these catalytic systems is influenced by several factors, including the nature of the ligand, the copper salt used, and the solvent. researchgate.netmdpi.com For example, in situ generated copper(II) complexes of various pyrazole-based ligands have been demonstrated to effectively catalyze this oxidation reaction using atmospheric oxygen. bohrium.comresearchgate.net

The development of new pyrazole-based ligands and the optimization of reaction conditions are ongoing areas of research. Studies have shown that the catalytic activity can be tuned by modifying the substituents on the pyrazole ring and by varying the ligand-to-metal ratio. bohrium.commdpi.com The use of palladium(II) complexes with pyrazole-containing ligands has also been explored for promoting the synthesis of other heterocyclic compounds, such as pyrazole-4-carbonitrile derivatives, under ultrasonic irradiation. acs.org The future in this domain will likely see the design of more sophisticated pyrazole-based catalysts with enhanced activity, selectivity, and reusability for a broader range of organic transformations.

Integration with Advanced Spectroscopic Techniques

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Advanced spectroscopic techniques are indispensable tools in this endeavor. mdpi.com Standard methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry are routinely used to confirm the molecular structure of newly synthesized pyrazole compounds. nih.govmdpi.comnih.govnih.gov

For instance, in the ¹H NMR spectra of pyrazole-4-carbaldehydes, the aldehyde proton typically appears as a singlet around δ 9.4-10.09 ppm, while the pyrazole ring proton resonates as a singlet around δ 8.2-8.22 ppm. nih.govsemanticscholar.org The IR spectra of these compounds show characteristic absorption bands for the aldehyde C-H and C=O groups. semanticscholar.org

Beyond basic structural elucidation, advanced techniques like single-crystal X-ray diffraction provide precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.govnih.gov This is particularly valuable for understanding intermolecular interactions and packing in the crystal lattice.

Furthermore, fluorescence spectroscopy is being utilized to investigate the photophysical properties of pyrazole derivatives and their metal complexes. nih.govtandfonline.com Some pyrazole-based Schiff base metal complexes have been shown to exhibit enhanced fluorescence intensity compared to the parent ligand, opening up possibilities for their use in sensing and imaging applications. tandfonline.com The integration of these diverse spectroscopic methods provides a holistic understanding of the physicochemical properties of this compound, which is essential for tailoring its properties for specific applications.

Enhanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for complementing experimental research on pyrazole derivatives. researchgate.netnih.gov DFT calculations can provide valuable insights into the geometric and electronic structure of molecules, helping to rationalize experimental findings and predict the properties of yet-to-be-synthesized compounds. researchgate.netrsc.org

DFT studies are employed to calculate various molecular properties, including optimized geometries, bond lengths, bond angles, dihedral angles, total energy, and frontier molecular orbital energies (HOMO and LUMO). nih.govscimatic.org The energy gap between the HOMO and LUMO is a key parameter that provides information about the chemical reactivity and stability of a molecule. scimatic.org For instance, DFT calculations have been used to understand the regioselectivity of cycloaddition reactions involving pyrazole derivatives. acs.org

In the context of catalytic applications, computational modeling can help to elucidate reaction mechanisms and identify key intermediates and transition states. This understanding is crucial for the rational design of more efficient catalysts. acs.org The global reactivity indices derived from conceptual DFT can be used to predict the reactivity and explain the regioselectivity observed in reactions. acs.org

The synergy between experimental work and computational modeling is becoming increasingly important. Theoretical calculations can guide synthetic efforts by predicting the most promising molecular targets and reaction conditions. As computational methods become more accurate and accessible, their role in the predictive design and investigation of the properties and reactivity of this compound and its analogues is set to expand significantly.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(p-Tolyl)pyrazole-3-carbaldehyde, and what key reaction parameters influence yield?

- Answer : The compound is typically synthesized via two primary routes:

- Nucleophilic substitution : Reacting a halogenated pyrazole precursor (e.g., 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde) with p-tolyl phenol derivatives in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF or acetone) and reaction temperature (80–100°C) significantly impact yields .

- Vilsmeier-Haack reaction : Using phosphoryl chloride (POCl₃) in DMF at 0–5°C to introduce the aldehyde group. Precise control of temperature and reagent stoichiometry is critical to avoid side reactions .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (substitution), 0–5°C (Vilsmeier) | Higher yields with controlled exothermicity |

| Solvent | DMF, acetone | Polarity affects reaction kinetics |

| Base/Catalyst | K₂CO₃, POCl₃ | Excess base improves substitution efficiency |

Q. How is the structural characterization of this compound typically performed in academic research?

- Answer : Multimodal spectroscopic and crystallographic techniques are employed:

- IR Spectroscopy : Confirms the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C-N stretches ~1500 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and aromatic signals from the p-tolyl group .

- X-ray Crystallography : Resolves solid-state conformation using programs like SHELX for space group determination and hydrogen-bonding analysis .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in the spectroscopic analysis of pyrazole-carbaldehyde derivatives?

- Answer : Contradictions (e.g., ambiguous NMR peaks or IR band overlaps) are addressed by:

- Computational Validation : Comparing experimental IR/NMR data with DFT-calculated spectra (e.g., using B3LYP/6-31G* basis sets) to verify assignments .

- Isotopic Labeling : Deuterating exchangeable protons (e.g., aldehyde -CHO) to simplify splitting patterns in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Resolving molecular ion peaks to confirm empirical formulas .

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

- Answer : DFT frameworks (e.g., B3LYP) model:

- Electron Density Distribution : Localize electrophilic/nucleophilic sites (e.g., aldehyde carbon) using Mulliken charges .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions and kinetic stability .

- Reaction Pathways : Simulate intermediates in nucleophilic substitution or aldehyde-group reactions to optimize synthetic routes .

Q. What advanced crystallization techniques are recommended for determining the solid-state structure of this compound?

- Answer :

- Slow Evaporation : Grow single crystals in a 1:1 ethanol/water mixture at 4°C to minimize defects.

- SHELX Refinement : Use SHELXL for structure solution, employing direct methods for phase determination and full-matrix least-squares refinement .

- Twinned Data Handling : Apply SHELXPRO to resolve overlapping reflections in cases of pseudo-merohedral twinning .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Answer :

- Derivatization : Synthesize analogs via:

- Aldehyde oxidation to carboxylic acids.

- Condensation with hydrazines to form hydrazones .

- In Vitro Assays : Test antimicrobial activity (MIC assays) or enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial DNA gyrase or human kinases) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.